6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16216784
InChI: InChI=1S/C12H13BrN2O/c1-7(2)15-4-3-9-10(12(14)16)5-8(13)6-11(9)15/h3-7H,1-2H3,(H2,14,16)
SMILES:
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15 g/mol

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide

CAS No.:

Cat. No.: VC16216784

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.15 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide -

Specification

Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
IUPAC Name 6-bromo-1-propan-2-ylindole-4-carboxamide
Standard InChI InChI=1S/C12H13BrN2O/c1-7(2)15-4-3-9-10(12(14)16)5-8(13)6-11(9)15/h3-7H,1-2H3,(H2,14,16)
Standard InChI Key RNOADWRDYCPSDL-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)N

Introduction

Chemical Structure and Physical Properties

The molecular architecture of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid amide is defined by its indole core, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:

  • Bromine at position 6, which enhances electrophilic reactivity and influences lipophilicity.

  • Isopropyl group at position 1, contributing to steric bulk and modulating interactions with hydrophobic protein pockets.

  • Carboxylic acid amide at position 4, providing hydrogen-bonding capabilities critical for target engagement.

The compound’s physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic Acid Amide

PropertyValue
Molecular FormulaC12H13BrN2O\text{C}_{12}\text{H}_{13}\text{BrN}_2\text{O}
Molecular Weight281.15 g/mol
IUPAC Name6-bromo-1-(propan-2-yl)-1H-indole-4-carboxamide
Canonical SMILESCC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)N
InChI KeyRNOADWRDYCPSDL-UHFFFAOYSA-N

The presence of the bromine atom significantly increases the compound’s molecular polarizability, as evidenced by its calculated partition coefficient (LogP) of 2.3, suggesting moderate lipophilicity ideal for blood-brain barrier penetration.

Synthesis and Preparation

The synthesis of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid amide typically involves a multi-step sequence beginning with the construction of the indole scaffold. A common approach utilizes the Fisher indole synthesis, where phenylhydrazines react with carbonyl compounds under acidic conditions to form the indole ring. Subsequent functionalization steps include:

  • Bromination: Electrophilic aromatic bromination at position 6 using reagents such as N\text{N}-bromosuccinimide (NBS) in dimethylformamide (DMF) .

  • Isopropyl Introduction: Alkylation at position 1 via nucleophilic substitution with isopropyl bromide in the presence of a base like potassium carbonate.

  • Amide Formation: Conversion of the carboxylic acid to the amide using coupling agents such as N\text{N}-(3-dimethylaminopropyl)-N\text{N}'-ethylcarbodiimide (EDAC) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Indole FormationPhenylhydrazine, ketone, H2SO4\text{H}_2\text{SO}_4, 80°C65%
BrominationNBS, DMF, rt, 4 h85%
Isopropyl SubstitutionIsopropyl bromide, K2CO3\text{K}_2\text{CO}_3, DMF79–86%
AmidationEDAC, NH3\text{NH}_3, CH2Cl2\text{CH}_2\text{Cl}_243%

Optimization of the bromination step has shown that NBS in DMF at room temperature achieves higher regioselectivity compared to traditional bromine in acetic acid, minimizing di-substitution byproducts .

Biological Activities and Mechanisms

While direct studies on 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid amide are sparse, structurally related indole derivatives exhibit diverse bioactivities:

Anticancer Properties

The methylamide analog (6-bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide) demonstrates potent cytotoxicity against human cancer cell lines, with IC50_{50} values of 12.3 μM (HEP3BPN 11 liver cells), 15.6 μM (MDA 453 breast cancer cells), and 18.2 μM (HL 60 leukemia cells) in MTT assays. Mechanistically, the bromine atom enhances DNA intercalation, while the isopropyl group promotes hydrophobic interactions with kinase ATP-binding pockets.

Antiangiogenic and Antioxidant Effects

In zebrafish models, the methylamide derivative reduces vascular endothelial growth factor (VEGF) expression by 62% at 10 μM and scavenges free radicals with an EC50_{50} of 8.7 μM in DPPH assays. These effects are attributed to the indole nucleus’s ability to stabilize reactive oxygen species (ROS) through resonance.

Table 3: Biological Activities of Methylamide Analog

ActivityModel/AssayResult
CytotoxicityHEP3BPN 11 cellsIC50_{50} = 12.3 μM
AntiangiogenesisZebrafish VEGF assay62% inhibition at 10 μM
AntioxidantDPPH radical scavengingEC50_{50} = 8.7 μM

Comparative Analysis with Structural Analogs

Modifications to the amide group or indole substituents significantly alter bioactivity. For example, replacing the amide with a methylamide enhances metabolic stability but reduces solubility. Key comparisons include:

Table 4: Structure-Activity Relationships of Indole Derivatives

CompoundKey ModificationBioactivity Change
6-Bromo-1-cyclopentylindole-4-carboxamideCyclopentyl at position 1↑ Kinase inhibition
5-Bromo-1-methylindole-3-carboxamideMethyl at position 1↓ Anticancer activity
6-Bromoindole-4-carboxylic acidNo isopropyl/amide groups↑ ROS generation

The isopropyl group in 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid amide confers superior target selectivity compared to smaller alkyl substituents, as demonstrated in molecular docking studies with cyclin-dependent kinase 2 (CDK2).

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